molecular formula C10H11N3O B2708349 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 443328-44-7

2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B2708349
CAS No.: 443328-44-7
M. Wt: 189.218
InChI Key: YPKNOOHWPOVIQH-UHFFFAOYSA-N
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Description

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound built around the 1,2,4-oxadiazole heterocycle, a scaffold of significant interest in modern medicinal chemistry and drug discovery . This five-membered ring, containing one oxygen and two nitrogen atoms, is renowned for its wide spectrum of biological activities and its role as a bioisostere for ester and amide functional groups . This bioisosteric replacement can enhance metabolic stability and improve the pharmacokinetic profile of potential drug candidates by resisting hydrolysis . The 1,2,4-oxadiazole nucleus is a privileged structure in pharmaceutical research, featured in several approved drugs and investigated for its potential in developing novel therapeutic agents . Researchers utilize this heterocyclic system in the design of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and central nervous system effects . The specific substitution pattern of this compound, featuring a pyridine ring and an isopropyl group, offers a versatile building block for constructing molecular libraries and exploring structure-activity relationships (SAR) in hit-to-lead optimization campaigns . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to conduct all necessary safety and hazard reviews before using this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propan-2-yl-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7(2)10-12-9(13-14-10)8-5-3-4-6-11-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKNOOHWPOVIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid. The general procedure includes the O-acylation of an amidoxime followed by cyclocondensation to form the oxadiazole ring . For example, the reaction can be carried out in the presence of TBAF/THF at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pyridine ring .

Scientific Research Applications

Research indicates that compounds containing oxadiazole rings exhibit significant biological activities. The following table summarizes key findings related to the biological applications of 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine:

Activity Description Reference
AntimicrobialExhibits activity against bacterial strains such as Staphylococcus aureus and Escherichia coli
Anti-inflammatoryPotential as a selective COX-2 inhibitor, reducing inflammation without gastrointestinal side effects
AnalgesicDemonstrated analgesic properties in preclinical models
AntifungalEffective against fungal strains like Candida albicans

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods involving the reaction of pyridine derivatives with appropriate oxadiazole precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction have been employed to confirm the structure and purity of the synthesized compounds.

Case Study 1: Antimicrobial Efficacy

In a study published in the Oriental Journal of Chemistry, researchers synthesized a series of pyridine-based oxadiazole derivatives and evaluated their antimicrobial activities. The results indicated that several derivatives exhibited potent antibacterial activity against E. coli and S. aureus, suggesting that modifications to the oxadiazole ring can enhance efficacy against microbial pathogens .

Case Study 2: Anti-inflammatory Properties

A study highlighted in PMC focused on the design and synthesis of new oxadiazole derivatives aimed at inhibiting cyclooxygenase enzymes (COX). These compounds were found to have a higher selectivity for COX-2 over COX-1, indicating their potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects .

Mechanism of Action

The mechanism of action of 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole ring can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent on Oxadiazole Molecular Weight (g/mol) logP<sup>a</sup> Key Features
Target Compound : 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine Propan-2-yl (branched) 205.23 ~2.5 Balanced lipophilicity; steric bulk from branched alkyl group.
2-(5-Propyl-1,2,4-oxadiazol-3-yl)pyridine Propyl (linear) 205.23 ~2.3 Reduced steric hindrance; lower logP due to linear chain.
2-{5-[(4-Bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine 4-Bromophenoxymethyl 332.16 ~3.1 High molecular weight; bromine enhances halogen bonding potential.
2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine 2-Methoxyphenyl 267.27 ~2.8 Aromatic π-π interactions; electron-donating methoxy group.
3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine Phenoxymethyl 253.26 ~2.5 Ether linkage increases hydrophilicity; positional isomerism (pyridine C3).
2-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine 2-Chlorophenyl 249.68 ~3.0 Electron-withdrawing chlorine; potential metabolic stability.
3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine 4-Methylphenyl 237.27 ~2.7 Methyl group improves lipophilicity; para-substitution enhances planarity.

<sup>a</sup> logP values estimated via substituent contribution or derived from analogs (e.g., ).

Substituent Effects on Physicochemical Properties

  • Alkyl vs. Aryl Substituents: The target compound’s isopropyl group provides moderate lipophilicity (logP ~2.5), ideal for balancing membrane permeability and solubility. In contrast, phenyl-substituted analogs (e.g., 2-Methoxyphenyl, 4-Methylphenyl) exhibit higher logP (~2.7–3.0) due to aromatic hydrophobicity .
  • Steric and Electronic Effects :

    • Branched isopropyl (target) vs. linear propyl: The former’s steric bulk may hinder rotation or binding in enzyme active sites, while the latter’s flexibility could improve conformational adaptability .
    • Electron-donating groups (e.g., methoxy) stabilize the oxadiazole ring electronically, whereas electron-withdrawing groups (e.g., chlorine) may alter ring reactivity and metabolic stability .

Biological Activity

2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a pyridine ring fused with an oxadiazole moiety. Its molecular formula is C8H10N4OC_8H_{10}N_4O with a molecular weight of approximately 178.19 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC8H10N4O
Molecular Weight178.19 g/mol
SMILESCC(C)C1=NC(=NO1)C2CCCCN2.Cl

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activity and receptor binding, leading to various pharmacological effects. The detailed mechanisms are still under investigation, but preliminary studies suggest potential pathways involving the inhibition of certain enzymes linked to metabolic disorders and cancer.

Biological Activity

Research indicates that compounds containing the oxadiazole structure exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cell lines. For example, compounds similar to this compound have shown cytotoxic effects against various cancer types such as breast adenocarcinoma (MCF-7), acute lymphoblastic leukemia (CEM), and melanoma (MEL) cell lines .

Case Study: Cytotoxicity

A comparative analysis of several oxadiazole derivatives revealed that certain analogs exhibited IC50 values in the low micromolar range against MCF-7 cells:

CompoundIC50 (µM)Cell Line
This compound0.65MCF-7
Doxorubicin0.12MCF-7
Tamoxifen15.63MCF-7

This data suggests that the compound may possess significant anticancer properties comparable to established chemotherapeutics.

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have shown promise in antimicrobial applications. For instance, some studies indicate that these compounds can inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways .

Pharmacological Applications

The potential applications of this compound extend beyond oncology:

  • Neurological Disorders : Research indicates possible interactions with neurotransmitter receptors, suggesting therapeutic potential in treating conditions like depression or anxiety.
  • Agricultural Chemistry : Given its structural attributes, this compound may also serve as a lead for developing novel agrochemicals with targeted action against pests while minimizing environmental impact .
  • Material Science : The unique properties of oxadiazole compounds make them suitable for applications in creating advanced materials such as conductive polymers .

Q & A

Q. What are the established synthetic routes for 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of a pyridine derivative (e.g., 2-cyanopyridine) with hydroxylamine to form an amidoxime intermediate.
  • Step 2 : Cyclization with a carbonyl source (e.g., isopropyl chloroformate) under basic conditions (e.g., NaOH in dichloromethane) to form the oxadiazole ring .
  • Step 3 : Purification via column chromatography or recrystallization to achieve >99% purity .
    Key catalysts include palladium or copper in polar solvents like DMF, as seen in analogous oxadiazole syntheses .

Q. What analytical techniques are used to characterize this compound?

  • Structural confirmation : NMR (¹H/¹³C), FT-IR for functional group identification, and high-resolution mass spectrometry (HRMS) .
  • Crystallography : Single-crystal X-ray diffraction to resolve bond lengths and angles, as demonstrated for structurally similar oxadiazole-pyridine hybrids .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and TLC monitoring during synthesis .

Q. What safety protocols are critical for handling this compound?

  • Hazard codes : H300 (fatal if swallowed), H315 (skin irritation), and H319 (eye irritation) .
  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture (P403+P233 guidelines) .
  • PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Design of Experiments (DOE) : Systematically vary parameters like temperature (60–120°C), solvent polarity (DMF vs. toluene), and catalyst loading (Pd 0.5–5 mol%) .
  • Kinetic studies : Monitor reaction progress via in-situ FT-IR or LC-MS to identify rate-limiting steps .
  • Workup optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the product while minimizing byproducts .

Q. How can computational methods predict the compound’s reactivity or biological activity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina, leveraging structural data from X-ray crystallography .
  • QSAR models : Corrogate substituent effects (e.g., isopropyl vs. cyclopropyl) on bioactivity using datasets from analogous compounds .

Q. How should researchers address contradictory data in biological assay results?

  • Purity verification : Reassess compound purity via HPLC and elemental analysis; impurities >1% can skew bioactivity .
  • Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across cell lines .
  • Meta-analysis : Cross-reference synthetic protocols (e.g., solvent choice in vs. ) to identify variables affecting activity.

Q. What strategies are effective for designing derivatives with enhanced properties?

  • Scaffold hopping : Replace the isopropyl group with bulkier tert-butyl or electron-withdrawing groups (e.g., CF₃) to modulate steric/electronic effects .
  • Bioisosterism : Substitute the oxadiazole ring with 1,2,4-triazole or thiadiazole moieties while retaining hydrogen-bonding capacity .
  • Prodrug approaches : Introduce hydrolyzable esters (e.g., acetyl) to improve bioavailability .

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